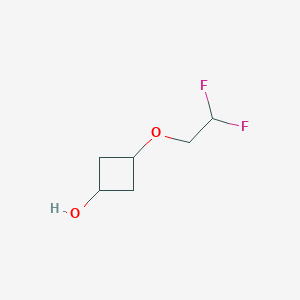
3-(2,2-Difluoroethoxy)cyclobutan-1-ol
Vue d'ensemble
Description
“3-(2,2-Difluoroethoxy)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H10F2O2 . It has a molecular weight of 152.14 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2/t4-,5+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and their stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.14 .Applications De Recherche Scientifique
Atom-Economic Synthesis
A study by Wang et al. (2018) introduces an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols through a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. This method facilitates the construction of C(sp3)-C(sp3) bonds, showcasing the utility of cyclobutane derivatives in creating complex molecular architectures with good yields (Wang et al., 2018).
Intermediate in Synthesis
Bernard et al. (2004) utilized cyclobutyl derivatives as intermediates for synthesizing chromenes containing a cyclobutane ring. This research demonstrates the versatility of cyclobutane derivatives in constructing compounds with potential applications in material science and pharmaceutical chemistry (Bernard et al., 2004).
Catalytic Applications
Pagar and RajanBabu (2018) explored tandem catalysis involving cyclobutane derivatives for asymmetric coupling of ethylene and enynes. This method represents a novel approach for the synthesis of chiral cyclobutanes, highlighting the potential of cyclobutane structures in advanced catalytic processes and pharmaceutical synthesis (Pagar & RajanBabu, 2018).
Borylated Cyclobutanols
McDonald and Rousseaux (2022) developed a method for synthesizing 3-borylated cyclobutanols, opening up new avenues for the functionalization and further elaboration of cyclobutane cores. This method underscores the importance of cyclobutane derivatives in medicinal chemistry and synthetic strategies (McDonald & Rousseaux, 2022).
Photocatalytic Applications
A study by Mojr et al. (2015) found a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation. This research illustrates the potential of cyclobutane derivatives in green chemistry and photocatalytic processes, contributing to sustainable chemical synthesis (Mojr et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRVCVIIDDBWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



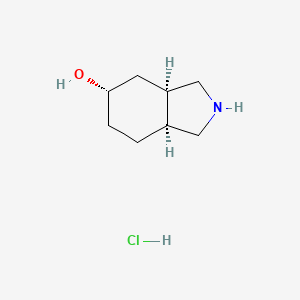
![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
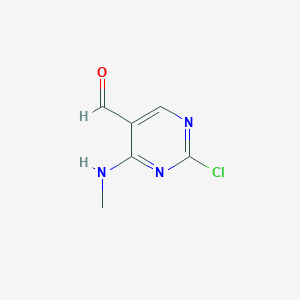
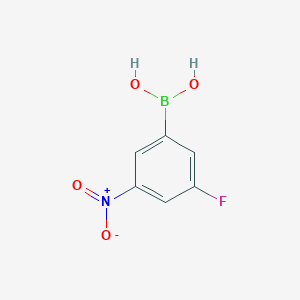

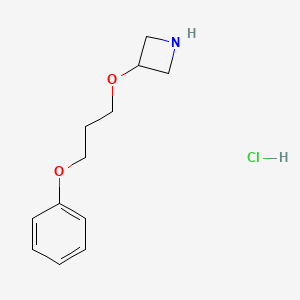
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)



![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)

![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)